2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate
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Overview
Description
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C18H17NO3S and a molecular weight of 327.39748 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The quinoline moiety is known to intercalate into DNA, while the sulfonate group can form covalent bonds with protein residues, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-8-yl 2,4-dimethylbenzenesulfonate: Similar structure but with different substitution patterns.
8-Quinolinyl 2,4-dimethylbenzenesulfonate: Lacks the methyl group at the 2-position of the quinoline ring.
Uniqueness
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline and a benzenesulfonate group makes it particularly versatile in various applications .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-10-17(13(2)11-12)23(20,21)22-16-6-4-5-15-9-8-14(3)19-18(15)16/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKKYJSDLNCRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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